molecular formula C9H17NO2 B13225255 Methyl 2-[1-(aminomethyl)cyclopentyl]acetate

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate

Katalognummer: B13225255
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: PKWOIHUJZDEWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of cyclopentane, featuring an aminomethyl group attached to the cyclopentyl ring and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate typically involves the following steps:

    Formation of the Aminomethyl Cyclopentane: This step involves the reaction of cyclopentylmethylamine with formaldehyde under acidic conditions to form the aminomethyl cyclopentane intermediate.

    Esterification: The intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active aminomethyl cyclopentane, which can then interact with various pathways in the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the ester group.

    Methyl 2-cyclopentylacetate: Similar structure but lacks the aminomethyl group.

    Cyclopentylmethylamine: Similar structure but lacks the ester group.

Uniqueness

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate is unique due to the presence of both the aminomethyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

methyl 2-[1-(aminomethyl)cyclopentyl]acetate

InChI

InChI=1S/C9H17NO2/c1-12-8(11)6-9(7-10)4-2-3-5-9/h2-7,10H2,1H3

InChI-Schlüssel

PKWOIHUJZDEWFL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1(CCCC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.